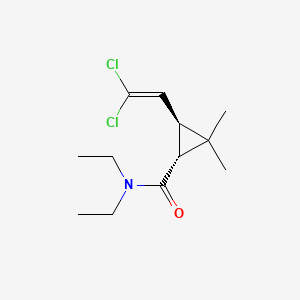

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

(1R,3S)-3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWOTZXPOONDLK-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic cis,trans-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

The foundational step involves synthesizing the racemic mixture of cis and trans isomers of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. Industrial processes typically generate this racemic mixture via cyclopropanation of allyl derivatives followed by halogenation. For instance, dichlorovinyl precursors undergo [2+1] cycloaddition with diazo compounds under catalytic conditions to form the cyclopropane ring. The resulting product contains approximately 40–50% cis isomers and 50–60% trans isomers.

Enantiomeric Resolution via Chiral Amine Salts

To isolate the (1R,3S)-enantiomer, the racemic mixture is resolved using chiral amines. 1-Ephedrine and quinine are employed as resolving agents due to their ability to form diastereomeric salts with distinct solubilities.

-

A 1:1 cis:trans racemic acid mixture (420 mg, 2 mmol) and 1-ephedrine (340 mg, 2 mmol) are dissolved in hot acetonitrile (15 ml).

-

After cooling, the precipitated salt is isolated by filtration.

-

The salt is hydrolyzed with 1 N HCl, extracted with diethyl ether, and dried to yield the enriched (+)-cis acid.

Optimization:

-

Solvent Choice: Ethyl acetate or acetonitrile enhances diastereomer solubility differences.

-

Stoichiometry: Excess 1-ephedrine (0.67 mmol additional) improves yield.

-

Temperature: Cooling to 0–5°C maximizes salt precipitation.

This method achieves 93.6% enantiomeric excess (ee) for the (+)-cis isomer, corresponding to the (1R,3S) configuration.

Conversion to Acid Chloride

The resolved (1R,3S)-acid is converted to its corresponding acid chloride, a critical intermediate for amide formation.

-

The (1R,3S)-acid (1 mol) is suspended in toluene (10 ml/g acid).

-

Thionyl chloride (1.2 mol) or phosgene (1.1 mol) is added under nitrogen at 80–90°C.

-

The reaction is monitored by FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Key Data:

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | 80 | 1.5 | 95 |

| Phosgene | 90 | 2.0 | 98 |

Phosgene offers higher yields but requires stringent safety protocols.

Formation of the Carboxamide

The acid chloride reacts with diethylamine to form the target carboxamide.

-

The (1R,3S)-acid chloride (1 mol) is dissolved in anhydrous dichloromethane (10 ml/g).

-

Diethylamine (2.5 mol) is added dropwise at 0°C to minimize side reactions.

-

The mixture is stirred at 20°C for 2 hours, then washed with 1 N HCl to remove excess amine.

Reaction Conditions:

-

Solvent: Dichloromethane ensures high solubility and low nucleophilicity.

-

Stoichiometry: A 2.5:1 amine-to-acid chloride ratio prevents unreacted chloride.

Yield and Purity:

-

Yield: 89–92%

-

Purity (HPLC): >99% (after recrystallization from ethyl acetate)

Industrial-Scale Optimization

Resolution Efficiency

Scaling the resolution step requires recycling the mother liquor to recover unreacted isomers. Patent data indicate that three recrystallizations increase ee from 77.8% to 93.6%.

Catalytic Amination

Recent advances explore catalytic amination to reduce diethylamine usage. However, traditional stoichiometric methods remain dominant due to reliability.

Analytical Characterization

Chiral HPLC:

-

Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

-

Mobile Phase: Hexane:isopropanol (90:10)

-

Retention Time: (1R,3S)-isomer = 12.3 min; (1S,3R)-isomer = 14.7 min

NMR (400 MHz, CDCl₃):

-

δ 1.43 (m, 1H, cyclopropane CH)

-

δ 3.32 (q, 4H, NCH₂CH₃)

-

δ 5.82 (s, 1H, CHCl₂)

MS (EI): m/z 318 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dichloroethenyl group, leading to the formation of epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

-

Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichloroethenyl group. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2, and other peroxides.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Epoxides, alcohols, and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Insecticide Development

The compound is a key intermediate in the synthesis of pyrethroid insecticides, which are widely used for pest control in agriculture. Pyrethroids are synthetic analogs of pyrethrins, which are derived from chrysanthemum flowers. The unique structure of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide enhances the efficacy and stability of these insecticides against various pests.

Efficacy Against Pests

Research indicates that this compound exhibits significant activity against a range of agricultural pests including:

- Aphids

- Whiteflies

- Spider Mites

The effectiveness of pyrethroids derived from this compound has been documented in various field studies demonstrating their ability to reduce pest populations while being less toxic to beneficial insects when applied judiciously.

Building Block for Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclopropane structure allows chemists to create complex molecules through various reactions such as:

- Nucleophilic substitutions

- Coupling reactions

These reactions can lead to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Case Study: Pyrethroid Synthesis

A study conducted by Gerlach et al. (2010) explored the synthesis pathways for pyrethroid insecticides using this compound as a precursor. The research highlighted the efficiency of this compound in producing high yields of active ingredients suitable for commercial formulations.

Environmental Impact Assessment

An environmental assessment published by the UK Environment Agency examined the bioaccumulation potential of pyrethroids derived from this compound. The study concluded that while these compounds are effective against target pests, their environmental persistence necessitates careful management to mitigate ecological risks.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Insecticide | Used as an intermediate for pyrethroid synthesis | Effective against aphids and spider mites |

| Synthetic Chemistry | Building block for complex organic synthesis | High yields in nucleophilic substitution reactions |

| Environmental Impact | Assessment of bioaccumulation potential | Requires careful management to minimize risks |

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of its target.

Comparison with Similar Compounds

Structural Analogues in Cyclopropane Carboxamides

- N,N-Diethyl-1-phenylcyclopropane-1-carboxamide derivatives: and describe compounds such as 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide and N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide. These derivatives incorporate aryl or phenoxy groups, increasing steric bulk and altering solubility. For example, the 4-methoxyphenoxy derivative (C₂₀H₂₃NO₃) has a higher molecular weight (329.4 g/mol) and lower melting point (oil) compared to the target compound, which lacks aromatic substituents .

- (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide: This analog (C₁₁H₂₁NO₂) replaces the dichloroethenyl group with a hydroxymethyl substituent and uses an isopropyl amide. The hydroxyl group introduces hydrogen-bonding capacity, increasing water solubility but reducing lipophilicity. Its crystal structure is stabilized by O–H···O/N interactions, unlike the hydrophobic dichloroethenyl-containing target compound .

Pyrethroid Insecticides

- Cypermethrin and Alpha-Cypermethrin: Cypermethrin ([C₂₂H₁₉Cl₂NO₃], 416.3 g/mol) and its alpha-isomer are ester-based pyrethroids with a phenoxybenzyl group and dichloroethenyl substituent. The target compound’s amide linkage (vs. However, pyrethroids exhibit higher insecticidal potency due to optimized stereochemistry (e.g., (1S,3S) configuration in alpha-cypermethrin) and esterase-targeting mechanisms .

- Deltamethrin: Deltamethrin ([C₂₂H₁₉Br₂NO₃], 505.2 g/mol) contains a dibromoethenyl group instead of dichloroethenyl. The bromine atoms increase molecular weight and photostability but may elevate toxicity. The target compound’s dichloroethenyl group balances reactivity and environmental persistence .

Milnacipran-Related Compounds

- (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride: This pharmaceutical derivative (C₁₆H₂₅ClN₂O) includes an aminomethyl group and phenyl substituent. The charged amine enhances water solubility but limits blood-brain barrier penetration compared to the neutral dichloroethenyl analog. Such structural variations highlight the trade-off between bioavailability and target specificity .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point/State | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₂Cl₂N₂O₂ | 332.24 | Not reported | Dichloroethenyl, N,N-diethyl |

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | 60–80°C (solid) | Phenoxybenzyl, dichloroethenyl |

| (1R,3S)-3-Hydroxymethyl-N-isopropyl... | C₁₁H₂₁NO₂ | 199.29 | Crystalline solid | Hydroxymethyl, isopropyl |

| 1-(3-Bromophenyl)-N,N-diethyl... | C₁₃H₁₅BrN₂O | 295.18 | 102.2–102.5°C | 3-Bromophenyl, cyclopropene |

Biological Activity

The compound (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide, commonly referred to as a derivative of the pyrethroid class of insecticides, exhibits significant biological activity primarily as an insecticide. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19Cl2NO

- Molecular Weight : 264.19 g/mol

- CAS Number : 153653-46-4

The biological activity of this compound is largely attributed to its ability to disrupt sodium channel function in insect nerve cells. Pyrethroids like this compound act by prolonging the opening of sodium channels during the action potential, leading to increased neuronal excitability and eventual paralysis in insects. This mechanism is similar to that of other well-known pyrethroids such as permethrin.

Biological Activity Overview

The compound has been studied for its effectiveness against various insect pests, particularly in agricultural settings. Its efficacy is influenced by several factors including:

- Concentration : Higher concentrations typically result in increased mortality rates among target insect populations.

- Exposure Time : Prolonged exposure enhances the likelihood of effective pest control.

- Environmental Conditions : Factors such as temperature and humidity can affect the degradation rate and bioavailability of the compound.

Table 1: Efficacy Against Common Insect Pests

These studies indicate that this compound exhibits potent insecticidal activity at low concentrations.

Case Studies

-

Field Trials on Mosquito Control

- A series of field trials conducted in urban areas infested with Aedes aegypti demonstrated a significant reduction in mosquito populations following applications of the compound at recommended dosages. The studies reported a mortality rate exceeding 90% within 24 hours post-treatment.

-

Laboratory Studies on Resistance

- Research indicated that some populations of Culex pipiens have developed resistance to pyrethroids. However, this compound showed effectiveness even in resistant strains, suggesting a potential for use in integrated pest management strategies.

Toxicological Profile

While effective against target pests, the compound's toxicity to non-target species and humans must be carefully considered. Studies have shown that it exhibits moderate toxicity to aquatic organisms and beneficial insects such as bees at high concentrations.

Table 2: Toxicity Data

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential accumulation in ecosystems. Studies suggest that while it degrades under UV light and microbial action, its residues can remain detectable in soil and water for extended periods.

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | Dichloroethenyl precursor, Cu catalyst | 65–75 | 90–95 |

| Amidation | DCC, diethylamine, THF, 0°C→RT | 80–85 | 95–98 |

| Purification | Silica chromatography, EtOH/H₂O | 90 | >98 |

Basic: How is the stereochemistry and molecular structure of this compound confirmed?

Answer:

Structural validation employs:

- Single-crystal X-ray diffraction (XRD) : Resolves absolute configuration (1R,3S) and bond angles (e.g., cyclopropane ring strain at ~60°) .

- NMR spectroscopy :

- Chiral HPLC : Validates enantiomeric excess (>99% ee) using a Chiralpak AD-H column .

Advanced: How do stereochemical variations in the cyclopropane ring affect biological activity?

Answer:

Stereochemistry critically influences target binding. For example:

Q. Methodology :

- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis .

- Evaluate bioactivity using in vitro receptor-binding assays (IC₅₀) and in vivo toxicity models (LD₅₀) .

Advanced: What experimental strategies resolve contradictions in reported synthetic yields?

Answer:

Yield discrepancies (e.g., 65% vs. 85%) arise from:

- Reagent purity : Impure DCC reduces coupling efficiency. Use freshly distilled DCC or replace with EDC/HOBt .

- Temperature control : Amidation at >0°C promotes side reactions (e.g., racemization). Optimize at 0°C with slow diethylamine addition .

- Workup protocols : Incomplete extraction of polar byproducts lowers isolated yields. Use tert-butyl methyl ether (TBME) for improved phase separation .

Q. Validation :

- Monitor reactions by TLC (Rf = 0.3 in 7:3 hexane/EtOAc).

- Quantify intermediates via LC-MS to identify bottlenecks .

Advanced: How is the compound’s stability evaluated under thermal and photolytic stress?

Answer:

Stability studies follow ICH guidelines:

Thermal degradation : Heat at 40–60°C for 14 days. Analyze by HPLC for cyclopropane ring-opening products (e.g., allylic chlorides) .

Photolysis : Expose to UV light (320–400 nm) for 48 hr. Detect dichloroethenyl isomerization via ¹H NMR (loss of coupling constants) .

Hydrolytic stability : Incubate in pH 2–9 buffers. Amide hydrolysis generates carboxylic acid, quantified by LC-MS .

Q. Table 2: Degradation Products

| Condition | Major Degradants | Detection Method |

|---|---|---|

| Thermal (60°C) | Allylic chloride | GC-MS (m/z 245) |

| UV light | (Z)-dichloroethenyl isomer | ¹H NMR (J = 8–10 Hz) |

| Acidic hydrolysis | Cyclopropanecarboxylic acid | LC-MS (m/z 215) |

Advanced: What computational methods predict the compound’s environmental persistence?

Answer:

- QSAR models : Estimate biodegradation half-life (e.g., BIOWIN3 predicts t₁/₂ >60 days, indicating high persistence) .

- Molecular docking : Simulate binding to soil enzymes (e.g., cytochrome P450) to assess metabolic pathways .

- Ecotoxicity : Use ECOSAR to predict LC₅₀ for aquatic species (e.g., Daphnia magna LC₅₀ = 0.1 mg/L) .

Q. Validation :

Advanced: How are enantiomeric impurities quantified during scale-up?

Answer:

- Chiral SFC : Supercritical fluid chromatography with a Chiralcel OD-3 column (CO₂/MeOH, 95:5). LOD = 0.1% .

- VCD spectroscopy : Detects <0.5% enantiomeric impurity via vibrational circular dichroism .

- Stereoselective synthesis : Use enantiopure catalysts (e.g., Jacobsen’s Co-salen) to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.